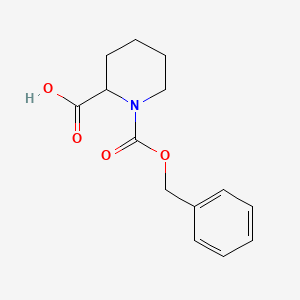1-Cbz-2-piperidinecarboxylic acid
CAS No.: 28697-07-6; 28697-09-8; 71170-88-2
Cat. No.: VC5487357
Molecular Formula: C14H17NO4
Molecular Weight: 263.293
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28697-07-6; 28697-09-8; 71170-88-2 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.293 |
| IUPAC Name | 1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17) |
| Standard InChI Key | ZSAIHAKADPJIGN-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Cbz-2-piperidinecarboxylic acid belongs to the piperidinecarboxylic acid family, with the systematic IUPAC name 1-phenylmethoxycarbonylpiperidine-2-carboxylic acid. Its molecular formula is C₁₄H₁₇NO₄, corresponding to a molecular weight of 263.29 g/mol . The stereochemistry of the compound is significant, as both (R)-(+)- and (S)-(−)-enantiomers exist, with the latter having the CAS RN 28697-11-2 .
The SMILES notation C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 delineates its structure: a six-membered piperidine ring with a Cbz group (benzyloxycarbonyl) attached to the nitrogen and a carboxylic acid at the adjacent carbon . The InChIKey ZSAIHAKADPJIGN-UHFFFAOYSA-N further confirms its unique stereochemical identity .
Physical and Thermodynamic Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 113 °C | |
| Predicted Boiling Point | 443.9±45.0 °C | |
| Density | 1.265±0.06 g/cm³ | |
| Solubility | Not fully characterized | |
| Storage Conditions | Room temperature, 2–8°C (powder) |
The compound typically exists as a white crystalline powder with a purity ≥97% . Its solubility profile remains understudied, though it is presumed soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) based on analogous piperidine derivatives.
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-Cbz-2-piperidinecarboxylic acid involves two primary steps:
-
Protection of the Piperidine Nitrogen: The amine group in piperidine-2-carboxylic acid is protected using benzyl chloroformate (Cbz-Cl) under basic conditions, yielding the Cbz-protected intermediate .
-
Carboxylic Acid Functionalization: The pre-existing carboxylic acid at the 2-position is either retained or further modified, depending on the target derivative.
A representative reaction scheme is:
This method ensures high regioselectivity and yield, particularly when employing chiral starting materials to produce enantiopure forms .
Analytical Characterization
Post-synthesis, the compound is validated via:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the Cbz group (aromatic protons at δ 7.2–7.4 ppm) and the piperidine backbone.
-
Mass Spectrometry (MS): A molecular ion peak at m/z 263.29 corresponds to the exact mass .
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity, especially for enantiomeric excess in chiral syntheses .
Pharmaceutical and Industrial Applications
Role in Peptide Synthesis
The Cbz group serves as a temporary protecting agent for amines during solid-phase peptide synthesis (SPPS). Its stability under acidic conditions and selective removal via hydrogenolysis make it indispensable for constructing complex peptides . For example, 1-Cbz-2-piperidinecarboxylic acid is a precursor to Z-DL-Pip-OH, a non-proteinogenic amino acid analog used in peptidomimetic drug design .
Analgesics and Anti-Inflammatory Agents
Structural modifications to the piperidine ring modulate binding affinity to opioid and cyclooxygenase (COX) receptors. Derivatives of 1-Cbz-2-piperidinecarboxylic acid have shown promise in preclinical models of pain management, with reduced gastrointestinal toxicity compared to traditional NSAIDs.
Anticancer Therapeutics
The compound is a key intermediate in synthesizing ABT-888 (Veliparib), a poly(ADP-ribose) polymerase (PARP) inhibitor. ABT-888 potentiates the effects of DNA-damaging chemotherapeutics by blocking PARP-mediated DNA repair pathways . The synthesis involves coupling the piperidinecarboxylic acid scaffold with a benzimidazole moiety, followed by chiral resolution to isolate the active (R)-enantiomer .
Neurological and Antiviral Applications
Recent studies explore piperidine derivatives as allosteric modulators of GABAₐ receptors for treating anxiety and epilepsy. Additionally, Cbz-protected intermediates are being investigated for activity against RNA viruses, including SARS-CoV-2, by inhibiting viral protease enzymes.
Biological Activities and Mechanistic Insights
Enzymatic Interactions
The carboxylic acid group facilitates hydrogen bonding with target proteins, while the Cbz group enhances lipophilicity, improving blood-brain barrier penetration. For instance, in PARP inhibition, the piperidine nitrogen coordinates with catalytic glutamate residues, displacing NAD⁺ from the enzyme’s active site .
Structure-Activity Relationships (SAR)
-
Cbz Group Substitution: Replacing the benzyl group with electron-withdrawing substituents (e.g., nitro) increases metabolic stability but reduces solubility.
-
Piperidine Ring Modifications: Expanding the ring to a seven-membered azepane decreases receptor affinity, underscoring the importance of the six-membered conformation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume